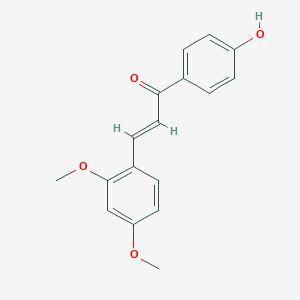

(E)-3-(2,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one

Übersicht

Beschreibung

“(E)-3-(2,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one” is a chemical compound with the molecular formula C17H16O4 . It has a molecular weight of 284.31 . This compound is used for research purposes .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 284.31 . It should be stored in a dry place and in a freezer, under -20°C . The boiling point of this compound is not specified .Wissenschaftliche Forschungsanwendungen

Chemopreventive Properties

Hydroxy-substituted natural and synthetic chalcones, including 4’-Hydroxy-2,4-dimethoxychalcone, have been highlighted for their chemopreventive properties . They display various biological activities and have many applications against various diseases .

Antioxidant Properties

Chalcones bearing hydroxy substituents, such as 4’-Hydroxy-2,4-dimethoxychalcone, have been underlined for their antioxidant properties . These properties can be beneficial in combating oxidative stress-related diseases .

Anti-inflammatory Properties

4’-Hydroxy-2,4-dimethoxychalcone has been shown to possess promising anti-inflammatory properties, inhibiting TNF-α and IL-6 release . This could potentially be used in the treatment of various inflammatory conditions .

Antimicrobial Properties

Chalcones, including 4’-Hydroxy-2,4-dimethoxychalcone, have been recognized for their antimicrobial properties . They could potentially be used in the development of new antimicrobial agents .

Anticancer Properties

Chalcones have been studied for their anticancer properties . The structural features of chalcones, including 4’-Hydroxy-2,4-dimethoxychalcone, make them potential candidates for anticancer drug discovery .

Antiparasitic Properties

4’-Hydroxy-2,4-dimethoxychalcone has been noted for its antiparasitic properties, including anti-malarial activity . This suggests potential applications in the treatment of parasitic diseases .

Safety and Hazards

The compound carries a warning signal word . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362, P403+P233, and P501 . The hazard statements are H315, H319, and H335 . These codes refer to specific safety precautions that should be taken when handling this compound.

Wirkmechanismus

Target of Action

4’-Hydroxy-2,4-dimethoxychalcone, a natural chalcone derivative found in the red herbal resin of Dracaena cochinchinensis , has been shown to have a wide range of biological activities. The primary targets of this compound are still under investigation, but it has demonstrated significant activity against various pathogens, including malarial parasites, protozoa, bacteria, and fungi .

Mode of Action

It is known to exhibit anti-inflammatory properties and can obstruct inflammatory cytokine secretion . This suggests that it may interact with targets involved in the inflammatory response, potentially inhibiting key enzymes or signaling pathways.

Biochemical Pathways

The biochemical pathways affected by 4’-Hydroxy-2,4-dimethoxychalcone are likely to be diverse, given its broad spectrum of biological activities. It is known that chalcones, the family of compounds to which 4’-Hydroxy-2,4-dimethoxychalcone belongs, can influence a variety of biochemical pathways. These include pathways involved in inflammation, oxidative stress, and cellular proliferation .

Pharmacokinetics

In terms of pharmacokinetics, 4’-Hydroxy-2,4-dimethoxychalcone has been shown to have a half-life (T1/2) of 1.94 hours, a peak concentration (Cmax) of 158 ng/mL, and an area under the curve (AUC) of 384 ng•h/mL in four- to five-week-old ICR mice when administered orally at a dose of 160 mg/kg . These properties suggest that the compound is relatively quickly absorbed and eliminated, which could impact its bioavailability and efficacy.

Result of Action

The molecular and cellular effects of 4’-Hydroxy-2,4-dimethoxychalcone’s action are likely to be diverse, reflecting its broad spectrum of biological activities. For example, its anti-inflammatory activity could result in reduced cytokine production and inflammation, while its antimicrobial activity could lead to the death or inhibition of various pathogens .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4’-Hydroxy-2,4-dimethoxychalcone. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity. Furthermore, the compound’s activity can also be influenced by the specific characteristics of the biological environment in which it is acting, such as the presence of specific enzymes or transport proteins .

Eigenschaften

IUPAC Name |

(E)-3-(2,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-20-15-9-5-13(17(11-15)21-2)6-10-16(19)12-3-7-14(18)8-4-12/h3-11,18H,1-2H3/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNEYYODFMSUKGY-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(2,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 4-hydroxy-2,4′-dimethoxychalcone being isolated from Bidens biternata for the first time?

A1: The isolation of 4-hydroxy-2,4′-dimethoxychalcone from Bidens biternata for the first time is significant for several reasons:

- Validation of Traditional Knowledge: Bidens species have a history of ethnomedicinal use. [] This finding supports the traditional use of Bidens biternata for medicinal purposes and highlights the potential of exploring traditional knowledge for discovering new bioactive compounds.

Q2: What is the reported anticancer activity of 4-hydroxy-2,4′-dimethoxychalcone?

A2: The research indicates that 4-hydroxy-2,4′-dimethoxychalcone exhibited the highest anticancer activity among the isolated compounds from Bidens biternata. It demonstrated an LD50 value of 236.7 µg/mL. [] This suggests its potential as a lead compound for developing anticancer therapies, but further research is needed to understand its mechanism of action and efficacy in vivo.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-hydroxy-3-methoxyphenyl)methylamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B161302.png)

![[(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-Tetraacetyloxy-5-(acetyloxymethyl)-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-8-yl] (E)-3-phenylprop-2-enoate](/img/structure/B161312.png)

![({[4-(Aminosulfonyl)phenyl]sulfonyl}amino)acetic acid](/img/structure/B161321.png)

![(2R,4aS)-2-[[(2R,4aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-1-oxo-2,3,5,6,7,8a-hexahydronaphthalen-2-yl]oxy]-4-[2-(furan-3-yl)ethyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-2H-naphthalen-1-one](/img/structure/B161326.png)